N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQCYKGOZARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine
This intermediate is synthesized via cyclization of 2-amino-4-fluorobenzenethiol with cyanogen bromide (BrCN) under basic conditions. Alternative routes involve thiourea cyclization with 2-fluoroaniline derivatives, though yields are substrate-dependent.
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| BrCN, K₂CO₃ | EtOH | 80 | 6 | 72 |
| CS₂, H₂SO₄ | H₂O | 100 | 12 | 58 |
Synthesis of 5-Nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxylic Acid
Nitration of furan-2-carboxylic acid at position 5 is achieved using fuming HNO₃/H₂SO₄ at 0–5°C, followed by coupling with (pyridin-2-yl)methanamine via mixed anhydride activation.
Stepwise Protocol:
- Nitration: Furan-2-carboxylic acid (1 eq) in H₂SO₄ (10 vol) treated with HNO₃ (1.2 eq) at 0°C for 2 h → 5-nitro-furan-2-carboxylic acid (68% yield).
- Amidation: 5-Nitro-furan-2-carbonyl chloride (from SOCl₂) reacted with (pyridin-2-yl)methanamine (1.5 eq) in THF, yielding 5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide (83% after recrystallization).
Coupling Strategies for Amide Bond Formation
The final step conjugates the benzothiazole amine and furan carboxamide. Three methods are compared:
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF at 25°C for 24 h achieves 76% conversion. Excess EDCl (1.5 eq) and DIEA (2 eq) minimize side reactions.
Acyl Chloride-Amine Reaction
5-Nitro-N-[(pyridin-2-yl)methyl]furan-2-carbonyl chloride (prepared via SOCl₂) reacts with 6-fluoro-1,3-benzothiazol-2-amine in dichloromethane (DCM) with pyridine, yielding 81% product.
Green Chemistry Approach
A patent-disclosed method employs acetic acid/O₂ to promote dehydrogenative coupling, though yields are lower (62%) due to competing oxidation.
Comparative Table of Coupling Methods:
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIEA | DMF | 76 | ≥98 |
| Acyl Chloride | SOCl₂, Pyridine | DCM | 81 | ≥95 |
| Acetic Acid/O₂ | AcOH, O₂ | EtOH | 62 | ≥90 |
Optimization and Mechanistic Insights
Nitro Group Compatibility
The electron-withdrawing nitro group necessitates careful handling during coupling. Prolonged exposure to EDCl reduces yield due to possible furan ring decomposition. Acyl chloride methods circumvent this by enabling rapid reactions at 0°C.
Stereochemical Considerations
X-ray crystallography of analogous compounds (e.g., SML1242) confirms planar amide linkages, ensuring no steric hindrance between the benzothiazole and pyridinylmethyl groups.
Characterization and Validation
Spectroscopic Data
Recrystallization
Ethanol/water (7:3) affords needle-like crystals (mp 189–191°C), validated by DSC.
Industrial-Scale Feasibility
Sigma-Aldrich’s synthesis of SML1242 demonstrates scalability of analogous amides via continuous flow reactors, suggesting potential for multi-kilogram production with >90% yield.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) on the furan ring is highly electrophilic and undergoes reduction under catalytic hydrogenation or chemical reduction conditions.
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Conditions : Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol.
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Product : The nitro group is reduced to an amine (-NH₂), yielding N-(6-fluoro-1,3-benzothiazol-2-yl)-5-amino-N-[(pyridin-2-yl)methyl]furan-2-carboxamide .
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Mechanism : The reaction proceeds via sequential electron transfer steps, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) before the final amine product.
| Reaction Type | Conditions | Catalyst/Solvent | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, 1 atm, room temperature | Pd/C, ethanol | Amine derivative |
Carboxamide Hydrolysis
The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Conditions : Reflux with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
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Product : Forms 5-nitro-furan-2-carboxylic acid and 6-fluoro-1,3-benzothiazol-2-amine .
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Basic Hydrolysis :
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Conditions : Aqueous sodium hydroxide (NaOH) at elevated temperatures.
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Product : Generates the corresponding carboxylate salt.
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| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, reflux | H₂O | Carboxylic acid + benzothiazole amine |
| Basic Hydrolysis | NaOH, 80–100°C | H₂O | Carboxylate salt |
Nucleophilic Substitution at Benzothiazole
The 6-fluoro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr):
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Conditions : Reaction with amines (e.g., piperidine) in polar aprotic solvents like dimethylformamide (DMF) .
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Product : Fluorine is replaced by the nucleophile, forming derivatives such as N-(6-piperidin-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide .
Mechanistic Insight :
The electron-withdrawing benzothiazole ring activates the fluorine atom for substitution, with the nitro group on the furan further enhancing electrophilicity .
Cross-Coupling Reactions
The pyridine and benzothiazole moieties participate in palladium-catalyzed cross-coupling reactions:
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Suzuki Coupling :
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Buchwald–Hartwig Amination :
Cyclization Reactions
Under oxidative conditions, the furan-carboxamide structure facilitates cyclization:
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Conditions : Molecular oxygen (O₂) or peroxides in acetic acid .
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Product : Forms fused heterocycles, such as pyrazolo[1,5-a]pyridine derivatives, via intramolecular dehydrogenative coupling .
Example Reaction Pathway :
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Enolization of the carboxamide group.
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Oxidative coupling with the pyridine ring.
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Cyclization and aromatization to form a tricyclic structure .
Functionalization via Acylation/Alkylation
The secondary amine (-NH-) in the carboxamide group can undergo alkylation or acylation:
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Acylation :
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Reagents : Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N).
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Product : N-acetylated derivative.
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Alkylation :
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Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
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Scientific Research Applications
Research indicates that this compound exhibits multiple mechanisms of action:
1. Anticancer Activity:
The compound has shown promising results in inhibiting tumor growth across various cancer models. Studies suggest that it induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
2. Anti-inflammatory Effects:
In models of inflammatory diseases, the compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent.
3. Antimicrobial Properties:
Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
Anticancer Models
A notable study conducted on animal models of breast cancer demonstrated that treatment with N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research involving murine models of rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers, indicating its potential utility in treating autoimmune conditions. These findings suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth in various cancer models. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in models of rheumatoid arthritis. |
| Antimicrobial | Exhibits preliminary antimicrobial activity against certain bacterial strains. |
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The fluoro and pyridinyl groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related nitrofuran derivatives (Table 1):
Table 1: Structural Comparison of Nitrofuran Derivatives
Key Observations:
- Benzothiazole vs. Non-Benzothiazole Scaffolds: The target compound and the compound from incorporate benzothiazole rings, while Compounds 2 and 3 lack this moiety. Benzothiazole derivatives are associated with enhanced antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capabilities.
- Substituent Effects: Fluoro (Target) vs. Acetamido (): The 6-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to the acetamido group in , which may improve solubility but reduce membrane permeability. Pyridinylmethyl (Target) vs.
Antifungal Activity :
- Target Compound : While explicit data is unavailable, its structural similarity to Compounds 2 and 3 suggests moderate-to-high antifungal activity. The benzothiazole core may enhance activity against fungal cytochrome P450 enzymes.
- Compound 2 (Imidazole Derivative) : Exhibited moderate antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) but higher cytotoxicity (IC50 = 12 µM in mammalian cells) .
- Compound 3 (Pyridine Derivative) : Showed stronger antifungal activity (MIC = 4 µg/mL) but significantly higher toxicity (IC50 = 6 µM) .
Toxicity Profile :
- The target compound’s fluoro and pyridinylmethyl groups may mitigate toxicity compared to Compound 3, as fluorine atoms often reduce metabolic degradation into reactive intermediates.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a nitro group, and a furan carboxamide.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 368.39 g/mol. The structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, research focusing on related compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The presence of the nitro group in the structure often enhances the antimicrobial properties by facilitating electron transfer processes that disrupt cellular functions in bacteria .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific phases, which is critical for developing novel anticancer therapies .
Neurokinin Receptor Modulation
Another significant area of research involves the modulation of neurokinin receptors, which are implicated in various neurological disorders. Compounds similar to this compound have been identified as potential inhibitors of neurokinin receptor activity, suggesting applications in treating conditions such as depression and anxiety .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK293) reveal that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further drug development. The IC50 values obtained from these studies indicate that the compound can effectively inhibit target cells without causing significant harm to normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity observed |
| Antitumor | Various cancer cell lines | Varies | Induces apoptosis and cell cycle arrest |
| Neurokinin receptor | Human neurokinin receptors | Not specified | Potential for treating depression and anxiety |
| Cytotoxicity | HEK293 cells | >50 | Low toxicity at therapeutic doses |
Case Study: Antimicrobial Activity Evaluation
In a recent study evaluating a series of benzothiazole derivatives, including our compound of interest, five compounds demonstrated promising antimicrobial efficacy against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM. These results underscore the potential application of benzothiazole derivatives in developing new treatments for tuberculosis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest favorable interactions with key active sites, enhancing its potential as a lead compound for drug development .
Q & A
Q. What synthetic strategies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide?
- Methodology : Use a stepwise approach involving: (i) Nucleophilic substitution to introduce the pyridinylmethyl group (e.g., Method B in for analogous carboxamides). (ii) Amide coupling between the nitro-furan and benzothiazole moieties, employing coupling agents like EDCl/HOBt or DMAP catalysis (as in , compound 68). (iii) Nitro-group retention via controlled reaction conditions (e.g., low-temperature nitration, as in ).
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodology : (i) ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents (e.g., benzothiazole protons at δ 8.2–8.5 ppm in ). (ii) HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error, as in ). (iii) IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹).
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodology : (i) Recrystallization : Use ethanol or ethyl acetate/hexane mixtures (e.g., ’s compounds 64–68). (ii) Column Chromatography : Optimize mobile phases (e.g., 3:7 ethyl acetate/hexane for nitro-furan derivatives in ).
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Methodology : (i) Solvent Variation : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation (e.g., ’s use of DMSO-d₆ for nitro-thiazoles). (ii) 2D NMR : Perform COSY or NOESY to assign overlapping signals (e.g., ’s use of 2D NMR for benzothiazole derivatives). (iii) Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level for nitro groups).
Q. What strategies improve synthetic yield when scaling up this compound?
- Methodology : (i) Catalyst Optimization : Screen DMAP or Pd(OAc)₂ for coupling efficiency (e.g., ’s compound 68 with DMAP). (ii) Reaction Solvent : Test polar aprotic solvents (DMF, DMSO) vs. toluene (e.g., ’s Pd-catalyzed acylation). (iii) Temperature Control : Use microwave-assisted synthesis for nitro-group stability (e.g., ’s nitroarene cyclization).
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?
- Methodology : (i) Substituent Variation : Modify benzothiazole (6-fluoro vs. 6-methyl) and pyridinylmethyl groups ( ). (ii) Biological Assays : Test against Gram-positive/negative bacteria (MIC ≤16 µg/mL, as in ’s nitazoxanide analogues). (iii) Docking Studies : Map interactions with bacterial targets (e.g., nitro-reductases or DHFR) using AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
